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Compound of Interest

Compound Name: BMY 45778

Cat. No.: B1667330

BMY 45778, chemically known as [3-[4-(4,5-diphenyl-2-oxazolyl)-5-oxazolyl]phenoxy]acetic
acid, is a potent, non-prostanoid partial agonist of the prostacyclin (IP) receptor. Developed by
Bristol-Myers Squibb, this compound emerged from a dedicated research program aimed at
identifying stable and orally active mimetics of prostacyclin (PGI2) for the treatment of
cardiovascular diseases, particularly those involving platelet aggregation. This technical guide
provides an in-depth overview of the discovery, synthesis, and biological characterization of
BMY 45778, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

The discovery of BMY 45778 was driven by the therapeutic potential of prostacyclin, a natural
eicosanoid that is a potent vasodilator and inhibitor of platelet aggregation. However, the
clinical utility of prostacyclin itself is limited by its chemical instability and short biological half-
life. This prompted the search for stable, non-prostanoid molecules that could mimic the
beneficial effects of prostacyclin by acting on the same IP receptor.

Researchers at Bristol-Myers Squibb explored a series of 4,5-diphenyloxazole derivatives as
potential prostacyclin mimetics. Through systematic structure-activity relationship (SAR)
studies, they identified key structural features that conferred potent agonistic activity at the IP
receptor. This lead optimization process ultimately led to the identification of BMY 45778 as a
promising candidate with high affinity for the IP receptor and potent anti-platelet aggregation
activity.
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Synthesis of BMY 45778

The synthesis of BMY 45778 is detailed in U.S. Patent 5,348,969, assigned to Bristol-Myers
Squibb. The synthetic route involves the construction of the central bis-oxazole core followed
by the attachment of the phenoxyacetic acid moiety.

Synthetic Workflow
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A high-level overview of the synthetic workflow for BMY 45778.
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Experimental Protocol

A detailed experimental protocol for the synthesis of BMY 45778, as adapted from the patent
literature, is provided below.

Step 1: Synthesis of the Bis-Oxazole Phenol Intermediate

The synthesis begins with the construction of the core [3-[4-(4,5-diphenyl-2-oxazolyl)-5-
oxazolyl]phenol]. This is typically achieved through a multi-step sequence involving the
formation of a diphenyloxazole precursor, followed by the annulation of the second oxazole ring
bearing the protected phenol group.

Step 2: Alkylation of the Phenol

A mixture of the bis-oxazole phenol intermediate, methyl bromoacetate, and potassium
carbonate is heated at reflux in acetonitrile. The reaction progress is monitored by thin-layer
chromatography. Upon completion, the reaction mixture is worked up to yield the methyl ester
of BMY 45778.

Step 3: Saponification to BMY 45778

The methyl ester intermediate is dissolved in methanol, and an aqueous solution of sodium
hydroxide is added. The mixture is heated at reflux. After the reaction is complete, the solvent
is removed, and the residue is diluted with water and acidified with hydrochloric acid to
precipitate the final product, BMY 45778. The product is then collected by filtration and purified.

Biological Activity and Mechanism of Action

BMY 45778 exerts its biological effects by acting as a partial agonist at the prostacyclin (IP)
receptor, a G-protein coupled receptor (GPCR). Binding of BMY 45778 to the IP receptor on
platelets initiates a signaling cascade that ultimately leads to the inhibition of platelet
aggregation.

Signaling Pathway
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Signaling pathway of BMY 45778 in platelets.

Quantitative Biological Data
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The biological activity of BMY 45778 has been characterized in several in vitro assays. The
following tables summarize the key quantitative data.

Assay Species IC50 / EC50 / Ki Reference
Inhibition of Platelet
] Human 35nM [1]
Aggregation
Rabbit 136 nM [1]
Rat 1.3 uM [1]
Adenylyl Cyclase Human Platelet
0 ED50 = 6-10 nM [1]
Activation Membranes
[3H]lloprost Binding Human Platelet
o IC50 =7 nM [1]
Inhibition Membranes
CAMP Elevation in cAMP content doubles
Human [1]
Whole Platelets at 13 nM

CAMP-dependent o ]
Ratio is twice basal at

Protein Kinase Human [1]
2nM

Activation

Experimental Protocols for Biological Assays
Inhibition of Platelet Aggregation Assay

o Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human
donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then
centrifuged at a low speed to separate the PRP.

o Assay Procedure: A sample of PRP is placed in an aggregometer cuvette and stirred at
37°C. A baseline is established.

o Compound Addition: BMY 45778 or a vehicle control is added to the PRP and incubated for
a specified time.
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Induction of Aggregation: A platelet agonist, such as adenosine diphosphate (ADP) or
collagen, is added to induce aggregation.

Data Analysis: The change in light transmittance through the PRP is measured over time.
The percentage of inhibition of aggregation by BMY 45778 is calculated relative to the
vehicle control.

Adenylyl Cyclase Activation Assay

Preparation of Platelet Membranes: Platelet membranes are prepared from PRP by
sonication and differential centrifugation.

Assay Mixture: The assay is performed in a buffer containing ATP, an ATP-regenerating
system, and the platelet membranes.

Compound Incubation: BMY 45778 at various concentrations is added to the assay mixture
and incubated at 37°C.

cAMP Measurement: The reaction is stopped, and the amount of cyclic AMP (cCAMP)
produced is quantified using a competitive binding assay or other sensitive detection
methods.

Data Analysis: The concentration of BMY 45778 that produces a half-maximal stimulation of
adenylyl cyclase activity (ED50) is determined.

Conclusion

BMY 45778 stands as a significant achievement in the quest for stable and effective non-

prostanoid prostacyclin mimetics. Its discovery, guided by rational drug design and extensive

SAR studies, has provided a valuable pharmacological tool for investigating the role of the IP

receptor in various physiological and pathological processes. The synthetic route is well-

defined, and its biological activity as a potent inhibitor of platelet aggregation is thoroughly

characterized. This technical guide serves as a comprehensive resource for researchers

interested in the further study and potential therapeutic applications of BMY 45778 and related

compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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